molecular formula C20H23N3O3 B2722597 3-(3-Phenylureido)cyclohexyl phenylcarbamate CAS No. 1351634-81-5

3-(3-Phenylureido)cyclohexyl phenylcarbamate

Cat. No.: B2722597
CAS No.: 1351634-81-5
M. Wt: 353.422
InChI Key: YNSAUPOZPNVQDV-UHFFFAOYSA-N
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Description

3-(3-Phenylureido)cyclohexyl phenylcarbamate is a chemical compound with the molecular formula C20H24N4O2 It is known for its unique structure, which includes a cyclohexyl ring substituted with phenylureido and phenylcarbamate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Phenylureido)cyclohexyl phenylcarbamate typically involves the reaction of cyclohexylamine with phenyl isocyanate to form the intermediate 3-phenylureidocyclohexylamine. This intermediate is then reacted with phenyl chloroformate to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-Phenylureido)cyclohexyl phenylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The phenyl groups in the compound can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic aromatic substitution using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of corresponding phenylureido and phenylcarbamate derivatives with oxidized functional groups.

    Reduction: Formation of reduced derivatives with amine or alcohol functional groups.

    Substitution: Formation of substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

3-(3-Phenylureido)cyclohexyl phenylcarbamate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-Phenylureido)cyclohexyl phenylcarbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways depend on the specific application and context of use. For example, in medicinal applications, it may inhibit key enzymes involved in disease progression.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Benzylureido)cyclohexyl phenylcarbamate
  • 1-Phenyl-3-(2-(3-Phenyl-ureido)-cyclohexyl)-urea
  • 1-(3-Phenylureido)-2-propyl N-phenylcarbamate

Uniqueness

3-(3-Phenylureido)cyclohexyl phenylcarbamate is unique due to its specific substitution pattern on the cyclohexyl ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interaction with biological targets, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

[3-(phenylcarbamoylamino)cyclohexyl] N-phenylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3/c24-19(21-15-8-3-1-4-9-15)22-17-12-7-13-18(14-17)26-20(25)23-16-10-5-2-6-11-16/h1-6,8-11,17-18H,7,12-14H2,(H,23,25)(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNSAUPOZPNVQDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)OC(=O)NC2=CC=CC=C2)NC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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